3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide
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Overview
Description
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide is a novel bicyclic sulfone compound with the molecular formula C₆H₈O₂S. It is characterized by a unique structure that includes a sulfur atom and a double bond, making it a valuable synthon for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide typically involves the functionalization of the 6,7-double bond in the bicyclic sulfone. One common method includes the hydrolysis of the [2+2] cycloadduct of 3-sulfolene and maleic anhydride, followed by oxidative bis-decarboxylation . Another approach involves the thermal extrusion of sulfur dioxide (SO₂) from the functionalized compound, allowing direct entry into seven-membered ring systems via a Cope rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide has several scientific research applications:
Chemistry: It serves as a synthon for the synthesis of cis-1,2-divinyl intermediates and seven-membered ring systems.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur-containing biomolecules and their interactions.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide involves the functionalization of the 6,7-double bond, followed by thermal extrusion of sulfur dioxide. This process allows the compound to undergo a Cope rearrangement, forming cis-1,2-divinyl intermediates that can further react to form seven-membered ring systems . The molecular targets and pathways involved in these reactions are primarily related to the sulfur atom and the double bond, which facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Thiabicyclo(3.2.0)heptane 3,3-dioxide: A similar compound with a saturated ring structure.
3-Oxabicyclo(3.2.0)hept-6-ene 2,4-dione: A related compound with an oxygen atom instead of sulfur.
3-Sulfolene: A simpler sulfone compound used as a starting material for the synthesis of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide.
Uniqueness
This compound is unique due to its ability to undergo thermal extrusion of sulfur dioxide, leading to the formation of valuable intermediates for further chemical synthesis. Its structure also allows for a wide range of functionalization reactions, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
84451-42-3 |
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Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
3λ6-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide |
InChI |
InChI=1S/C6H8O2S/c7-9(8)3-5-1-2-6(5)4-9/h1-2,5-6H,3-4H2 |
InChI Key |
AOTYWRMIFZIYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC2CS1(=O)=O |
Origin of Product |
United States |
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